![molecular formula C10H12N2O3S B13492889 2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)
2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
準備方法
The synthesis of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Acylation: The thiazole intermediate is then acylated with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the N-cyclopropylacetamido derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Biological Studies: Researchers investigate the biological activity of the compound, including its antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
2-(N-CYCLOPROPYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLIC ACID: Similar structure but lacks the 4-methyl group.
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID: Contains an oxazole ring instead of a thiazole ring.
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID: Carboxylic acid group is at the 4-position instead of the 5-position.
The uniqueness of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C10H12N2O3S |
|---|---|
分子量 |
240.28 g/mol |
IUPAC名 |
2-[acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-5-8(9(14)15)16-10(11-5)12(6(2)13)7-3-4-7/h7H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
INBBQZHVTDKUDM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N(C2CC2)C(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


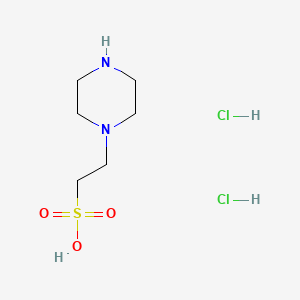

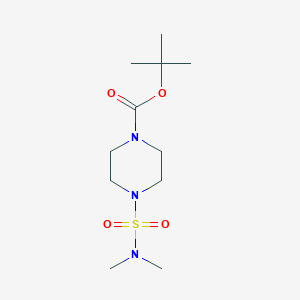
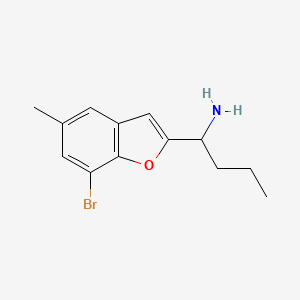
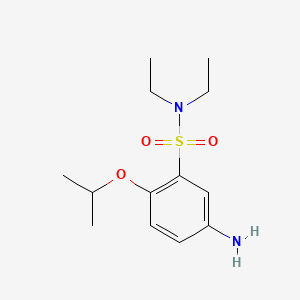
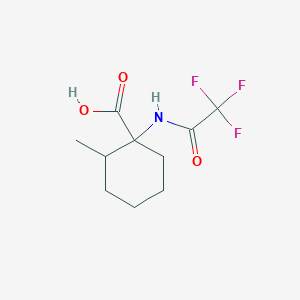

![2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13492846.png)
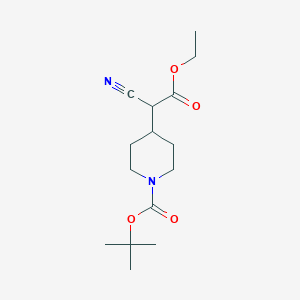

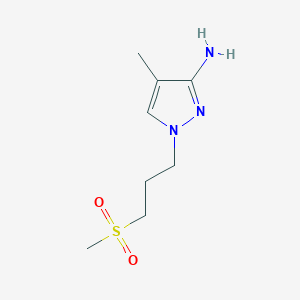
![1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B13492869.png)


